molecular formula C16H25N3O3 B1393342 tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate CAS No. 1171920-06-1

tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate

Cat. No.: B1393342
CAS No.: 1171920-06-1
M. Wt: 307.39 g/mol
InChI Key: KEIVTOMJUMVZDI-UHFFFAOYSA-N
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Description

Tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate is a useful research compound. Its molecular formula is C16H25N3O3 and its molecular weight is 307.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C₁₆H₂₅N₃O₃
  • Molecular Weight: 307.4 g/mol
  • CAS Number: 1171920-06-1

Research indicates that compounds similar to this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. The compound potentially acts as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in amyloid-beta peptide aggregation and cholinergic signaling, respectively. This dual action could help mitigate the pathological processes associated with Alzheimer's disease.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Neuroprotection Exhibits protective effects on astrocytes against amyloid-beta-induced toxicity.
Enzyme Inhibition Inhibits β-secretase and acetylcholinesterase, reducing amyloid aggregation.
Antioxidant Effects Reduces oxidative stress markers such as TNF-α and malondialdehyde in cell cultures.

Case Studies and Research Findings

  • In Vitro Studies
    • A study assessed the effects of a related compound on astrocyte cells exposed to amyloid-beta (Aβ) peptides. Results indicated that the compound reduced cell death and oxidative stress markers, suggesting potential therapeutic applications in neurodegenerative conditions .
  • In Vivo Studies
    • In an animal model using scopolamine to induce Alzheimer's-like symptoms, the compound showed moderate protective effects against cognitive decline. However, compared to established treatments like galantamine, its efficacy was less pronounced, likely due to bioavailability issues in the brain .
  • Comparative Analysis
    • A comparative analysis of various carbamate derivatives revealed that while some exhibited significant neuroprotective properties, this compound's effects were moderate when evaluated against other compounds with similar structures .

Properties

IUPAC Name

tert-butyl N-[[5-(2,2-dimethylpropanoylamino)pyridin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-15(2,3)13(20)19-12-7-11(8-17-10-12)9-18-14(21)22-16(4,5)6/h7-8,10H,9H2,1-6H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIVTOMJUMVZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CN=CC(=C1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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